Computed Lipophilicity (XLogP3) Differentiates 3-tert-Butyl- from Des-tert-Butyl Pyridazine Analogs
The computed XLogP3 value for 3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine is 2.2, indicating moderate lipophilicity [1]. Removing the tert-butyl group yields 3-(piperidin-4-ylmethoxy)pyridazine, for which no experimental logP was found, but structural analysis predicts a significant reduction in logP. The presence of the tert-butyl group increases calculated logP by approximately 1.5–2.0 log units relative to the des-tert-butyl analog, based on standard fragment-based contribution models. This quantitative difference in predicted lipophilicity may affect passive membrane permeability, protein binding, and metabolic clearance in biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 [1] |
| Comparator Or Baseline | 3-(Piperidin-4-ylmethoxy)pyridazine; predicted XLogP3 ≈ 0.5–0.8 (estimated from fragment contributions; exact computed value not located in authorized source) |
| Quantified Difference | Estimated increase of 1.4–1.7 log units with tert-butyl group |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) [1]. Comparator value is an estimate based on fragment addition; no authorized computed value was located. |
Why This Matters
Higher lipophilicity can influence bioavailability and CNS penetration potential, making the tert-butyl analog a distinct choice in early-stage drug design despite the lack of empirical comparative data.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 154583499. Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/2549026-66-4. Accessed 03 May 2026. View Source
